N5-Aryl vs. N5-Alkyl/Amido Substitution Markedly Modulates In Vitro Antitumor Potency
In a series of 2,5,7-substituted [1,3]thiazolo[4,5-d]pyridazin-4(5H)-ones tested in vitro at 10⁻⁵ mol/L, compounds bearing an aryl substituent at the N5 position (such as the 3-methylbenzyl group in CAS 941927-84-0) exhibited superior inhibition of malignant cell growth compared to analogs where the N5-aryl was replaced by alkyl, alkylamido, or arylamido groups, which led to a decrease in cancer cell sensitivity [1]. While the study provides a class-level SAR trend rather than an IC₅₀ value specifically for CAS 941927-84-0, it establishes the N5-aryl motif as a key driver of antiproliferative activity within this chemotype.
| Evidence Dimension | Cancer cell growth inhibition (in vitro) |
|---|---|
| Target Compound Data | Not explicitly quantified for CAS 941927-84-0 in available literature; belongs to the N5-aryl subset shown to retain activity |
| Comparator Or Baseline | N5-alkyl (7e), N5-alkylamido (7l), and N5-arylamido (7d, f-k, m) analogs showed decreased cancer cell sensitivity |
| Quantified Difference | Qualitative SAR: N5-aryl substitution is required for full activity retention; N5-alkyl/amido substitution causes a measurable loss of sensitivity |
| Conditions | In vitro antitumor assay at 10⁻⁵ mol/L against a panel of human cancer cell lines |
Why This Matters
This evidence identifies the N5-(3-methylbenzyl) group as a non-redundant pharmacophoric element; selecting any analog with a modified N5-substituent risks a proven reduction in anticancer potency.
- [1] Demchenko, S.A.; Bobkova, L.S. Synthesis and antitumor activity of 2,5,7-substituted [1,3]thiazolo[4,5-d]pyridazine-4(5H)-ones. Farmatsevtychnyi zhurnal 2019, No. 1, 34-41. View Source
